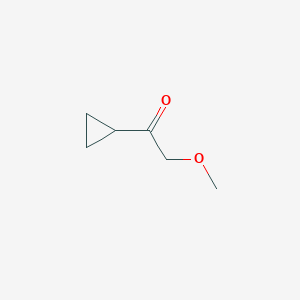

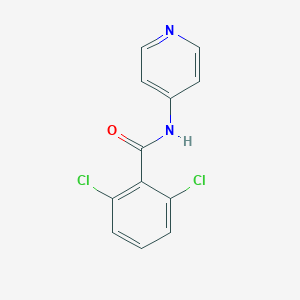

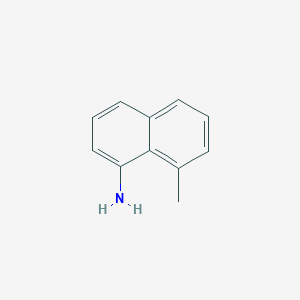

2,6-二氯-N-(吡啶-4-基)苯甲酰胺

描述

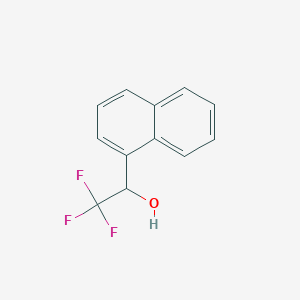

“2,6-dichloro-N-(pyridin-4-yl)benzamide” is a potent, selective, and orally bioavailable TYK2 inhibitor . It has been used in research for the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD) .

Molecular Structure Analysis

The molecular structure of “2,6-dichloro-N-(pyridin-4-yl)benzamide” can be found in various databases . It has been used in complex with Tyk2 (JH1) in research .科学研究应用

1. 合成和化学性质

- 2-羟基-N-(吡啶-4-基)苯甲酰胺,一个相关化合物,是从水杨酸和4-氨基吡啶合成的。这个过程突出了三乙胺在温和条件下催化高产率合成中的作用 (Dian, 2010)。

2. 化学反应中的定向基团

- 2-(吡啶-2-基)苯胺,一个结构相关的化合物,已被用作铜醋酸介导的C-H胺化反应中的一种新颖可移除的定向基团,用于苯甲酰胺衍生物 (Zhao et al., 2017)。

3. 钾通道开放剂

- N-吡啶基苯甲酰胺衍生物在癫痫和疼痛动物模型中显示出作为KCNQ2/Q3钾通道开放剂的活性 (Amato et al., 2011)。

4. 晶体结构分析

- N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构和Hirshfeld表面分析揭示了吡啶和苯环的取向,对于理解分子相互作用至关重要 (Artheswari et al., 2019)。

5. 发光性质

- 吡啶基取代的苯甲酰胺已被研究其在各种溶剂中的发光性质,展示了在光子材料中的潜在应用 (Srivastava et al., 2017)。

6. 合成和反应性

- 涉及吡啶基团的苯甲酰胺衍生物合成的研究有助于更深入地了解它们的化学反应性和潜在应用 (Ping, 2007)。

7. 潜在PET成像剂

- 2,6-二氟-N-(吡啶)苯甲酰胺衍生物已被合成用作潜在PET成像剂在癌症研究中 (Wang et al., 2013)。

8. 细胞毒活性

- 某些苯甲酰胺衍生物已显示出对各种人类癌细胞系的显著细胞毒活性,突显了它们作为治疗剂的潜力 (Adhami et al., 2014)。

9. 药物开发中的代谢途径

- 对2-氯-N-(吡啶基)苯甲酰胺衍生物的研究提供了关于它们代谢途径的见解,对于药物开发和安全评估至关重要 (Yue et al., 2011)。

10. 新型抗肿瘤剂

- 与2,6-二氯-N-(吡啶-4-基)苯甲酰胺相关的苯并噻唑衍生物已被合成并评估其抗肿瘤性能 (Yoshida et al., 2005)。

作用机制

Target of Action

The primary targets of 2,6-dichloro-N-(pyridin-4-yl)benzamide are TYK2, JAK1, JAK2, and JAK3 . These are all key components of the Janus kinase (JAK) family, which play crucial roles in signal transduction for a variety of cytokines and growth factors .

Mode of Action

2,6-dichloro-N-(pyridin-4-yl)benzamide acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these targets with Ki values of 4.8, 0.7, 0.7, and 0.4 nM respectively . By inhibiting these kinases, it disrupts the signaling pathways they are involved in .

Biochemical Pathways

The compound affects several biochemical pathways. It demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response regulation, erythropoiesis, and inflammation respectively .

Pharmacokinetics

In terms of pharmacokinetics, 2,6-dichloro-N-(pyridin-4-yl)benzamide exhibits relatively high clearance (65 mL/min/kg) when dosed intravenously (i.v. 1 mg/kg) and exhibits modest oral exposure (AUC=2.6 μM·h at p.o. 5 mg/kg) . This suggests that the compound is rapidly cleared from the body and has moderate bioavailability when administered orally .

Result of Action

The molecular and cellular effects of 2,6-dichloro-N-(pyridin-4-yl)benzamide’s action are primarily the result of its inhibition of TYK2, JAK1, JAK2, and JAK3 . By inhibiting these kinases, it disrupts the signaling pathways they are involved in, leading to potential therapeutic effects in conditions where these pathways are dysregulated .

安全和危害

生化分析

Biochemical Properties

2,6-dichloro-N-(pyridin-4-yl)benzamide interacts with several enzymes and proteins, including TYK2, JAK1, JAK2, and JAK3 . It demonstrates reasonable potency in blocking the IL-12 pathway while displaying less activity in the EPO (JAK2) pathway and IL-6 (JAK1) pathway .

Cellular Effects

2,6-dichloro-N-(pyridin-4-yl)benzamide influences cell function by blocking the IL-12 pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,6-dichloro-N-(pyridin-4-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits TYK2, JAK1, JAK2, and JAK3, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-dichloro-N-(pyridin-4-yl)benzamide change over time. It exhibits relatively high clearance when dosed intravenously and exhibits modest oral exposure .

Dosage Effects in Animal Models

The effects of 2,6-dichloro-N-(pyridin-4-yl)benzamide vary with different dosages in animal models

Metabolic Pathways

2,6-dichloro-N-(pyridin-4-yl)benzamide is involved in the JAK-STAT signaling pathway . It interacts with enzymes such as TYK2, JAK1, JAK2, and JAK3, and may affect metabolic flux or metabolite levels .

属性

IUPAC Name |

2,6-dichloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJPUMGNYIOTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015650 | |

| Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

113204-35-6 | |

| Record name | 2,6-dichloro-N-(pyridin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)

![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)